molecular formula C10H13ClF2N2O B2402348 N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride CAS No. 1049748-63-1

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B2402348
CAS No.: 1049748-63-1
M. Wt: 250.67
InChI Key: RTOQJQMUFWOGGV-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is a fluorinated acetamide derivative classified under organofluorine compounds. Its systematic name derives from the structural components:

  • N-(2,6-difluorophenyl) : A difluorinated aromatic ring substituted at the 2- and 6-positions.
  • 2-(ethylamino)acetamide : An acetamide group with an ethylamino substituent at the α-carbon.
  • Hydrochloride salt : A protonated form enhancing solubility and stability.

Chemical identifiers :

Property Value Source
CAS Number 1049748-63-1
Molecular Formula C₁₀H₁₃ClF₂N₂O
Molecular Weight 250.67 g/mol
SMILES CCNCC(=O)NC1=C(F)C=CC=C1F.Cl
InChI Key RTOQJQMUFWOGGV-UHFFFAOYSA-N

This compound is synthesized via nucleophilic substitution or amide coupling reactions, leveraging fluorine’s high electronegativity for targeted functionalization.

Molecular Structure and Composition

The structure comprises three key domains:

  • 2,6-Difluorophenyl group : A benzene ring with fluorine atoms at meta positions, contributing to electronic and steric effects.
  • Acetamide backbone : A central carbonyl group (C=O) bonded to an ethylamino chain (CH₂CH₂NH) and the difluorophenyl moiety.
  • Hydrochloride counterion : Protonates the ethylamino group, enhancing ionization and aqueous solubility.

Key structural features :

  • C–F bonds : Short (1.4 Å) and high bond energy (~480 kJ/mol), conferring thermal stability.
  • Ethylamino group : A flexible alkyl chain enabling hydrogen bonding and interactions with biological targets.
  • Difluorophenyl orientation : Meta-substitution minimizes steric hindrance while maximizing electronic effects.

Historical Context of Difluorophenyl Acetamide Derivatives

Fluorinated acetamides have emerged as critical intermediates in pharmaceutical chemistry, particularly in local anesthetic development. Notably:

  • Lidocaine analogs : Structural modifications to lidocaine (e.g., altering substituents on the aromatic ring) have explored difluorophenyl derivatives to optimize pharmacokinetics.
  • Impurity profiling : Difluorophenyl acetamides are identified as impurities in lidocaine synthesis, underscoring their relevance in quality control.
  • Organofluorine research : The 20th-century focus on fluorine’s bioisosteric properties drove exploration of difluorophenyl groups in drug design.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOQJQMUFWOGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the reaction of 2,6-difluoroaniline with ethyl chloroacetate in the presence of a base, followed by the hydrolysis of the resulting ester to yield the corresponding acid. This acid is then reacted with ethylamine to form the desired amide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride has been investigated for its therapeutic potential in treating various diseases, particularly ophthalmic conditions. Research has shown that this compound can inhibit corneal neovascularization (CoNV), which is a pathological condition characterized by the growth of new blood vessels in the cornea. This property suggests its potential use in developing treatments for diseases involving abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Case Study: Inhibition of Corneal Neovascularization

  • Objective : To evaluate the efficacy of this compound in preventing CoNV.
  • Methodology : In vitro studies were conducted using endothelial cells to assess the compound's ability to inhibit angiogenic functions.
  • Findings : The compound demonstrated significant inhibition of endothelial cell functions related to angiogenesis, indicating its potential as a therapeutic agent for ophthalmic diseases .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that showcase its versatility as a building block in organic chemistry. It can be synthesized through methods involving N-bromosuccinimide and sulfuric acid under controlled conditions, yielding high purity .

Synthesis Overview

Reaction ConditionsYieldDescription
N-Bromosuccinimide; Sulfuric Acid73%The compound is synthesized by dissolving 2,6-difluoro-acetanilide in sulfuric acid and adding N-bromosuccinimide.
Trifluoroacetic AcidNot specifiedSimilar methodology with trifluoroacetic acid shows flexibility in synthesis routes.

Research indicates that this compound exhibits various biological activities beyond its anti-angiogenic properties. It has been studied for its role as a pharmacological agent with potential applications in treating neurological disorders due to its interaction with neurotransmitter systems .

Potential Pharmacological Applications

  • Neurological Disorders : Investigated for effects on neurotransmitter modulation.
  • Cancer Therapeutics : Preliminary studies suggest potential activity against certain cancer cell lines, although further research is needed to elucidate mechanisms .

Summary of Chemical Applications

This compound serves as a versatile compound in both synthetic and biological contexts. Its applications span from medicinal uses targeting specific diseases to serving as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: N-(2,6-Difluorophenyl)-2-(ethylamino)acetamide HCl 2,6-F₂ on phenyl; ethylamino C₁₀H₁₂F₂N₂O·HCl ~250.46 Fluorination increases electronegativity; potential enhanced metabolic stability
MEGX Hydrochloride (N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide HCl) 2,6-Me₂ on phenyl; ethylamino C₁₂H₁₉ClN₂O 242.75 Lidocaine metabolite; reduced lipophilicity vs. F-substituted analogs
Lidocaine Hydrochloride 2,6-Me₂ on phenyl; diethylamino C₁₄H₂₂N₂O·HCl·H₂O 288.81 Widely used local anesthetic; diethylamino group prolongs duration of action
N-(2,6-Dichlorophenyl)-2-(ethylamino)acetamide HCl 2,6-Cl₂ on phenyl; ethylamino C₁₀H₁₁Cl₂N₂O·HCl ~283.58 (calc.) Chlorine increases steric bulk; may alter receptor binding kinetics

Pharmacological and Functional Insights

Local Anesthetic Activity: Lidocaine and its metabolite MEGX () exhibit sodium channel blockade, crucial for local anesthesia and anti-arrhythmic effects. The target compound’s ethylamino group and fluorinated phenyl ring may modulate its potency and selectivity compared to Lidocaine’s diethylamino and dimethylphenyl groups .

Metabolic Stability :

  • MEGX Hydrochloride is a primary metabolite of Lidocaine, formed via hepatic N-deethylation. The target compound’s fluorine substituents may resist oxidative metabolism, prolonging its half-life relative to methyl- or chloro-substituted analogs .

Safety Profiles :

  • MEGX Hydrochloride carries hazard warnings (H302, H315) for toxicity upon ingestion and skin irritation (). The target compound’s safety data are unspecified, but fluorine’s lower toxicity vs. chlorine (e.g., dichlorophenyl analog) may reduce adverse effects .

Physicochemical Properties

Property Target Compound MEGX HCl Lidocaine HCl
Aqueous Solubility High (HCl salt) High (HCl salt) High (HCl salt)
Lipophilicity (LogP) Moderate (fluorine effect) Lower (methyl groups) Higher (diethylamino)
Stability Likely stable (F substitution) Prone to oxidative metabolism Stable under standard storage

Biological Activity

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClF2N2OC_{10}H_{13}ClF_2N_2O. The presence of fluorine atoms in the phenyl ring enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological interactions.

Property Details
Molecular Formula C10H13ClF2N2OC_{10}H_{13}ClF_2N_2O
Molecular Weight 252.67 g/mol
Solubility Soluble in water and organic solvents
Functional Groups Amide, aromatic, and aliphatic amine

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity or alter receptor signaling pathways. For instance, the compound has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in various diseases.

Anticancer Activity

Research indicates that Mannich bases, a class of compounds related to this compound, exhibit significant anticancer properties. A study highlighted that certain derivatives showed potent antiproliferative effects against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells . This suggests that similar derivatives could be explored for their anticancer potential.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on structurally related compounds have shown that modifications in the phenyl ring can significantly enhance enzyme inhibition potency . The structure-activity relationship (SAR) studies indicate that the presence of fluorine atoms increases selectivity and potency against specific targets.

Case Studies and Research Findings

  • Inhibitory Potency Against α-L-Fucosidases : A study demonstrated that fluoro-substituted derivatives exhibited strong inhibitory effects against α-l-fucosidases with IC50 values significantly lower than their non-fluorinated counterparts . This suggests that this compound could possess similar inhibitory capabilities.
  • Antimicrobial Activity : Research on related compounds has shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.032 µg/mL against Gram-positive bacteria . Such findings indicate potential applications in treating infections.
  • Therapeutic Applications : The compound has been explored as a precursor for drug development due to its favorable pharmacological profile. Its unique combination of functional groups may provide a scaffold for designing new therapeutic agents targeting multiple pathways.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Biological Activity Effect/Outcome Reference
AnticancerPotent inhibition of cancer cell proliferation
Enzyme InhibitionStrong inhibition of α-l-fucosidases
AntimicrobialEffective against Gram-positive bacteria
Therapeutic PotentialPrecursor for drug development

Q & A

Q. How can the synthesis route for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride be designed?

  • Methodological Answer : A plausible synthesis involves two key steps: (i) Acetamide Intermediate Formation : React 2,6-difluoroaniline with chloroacetyl chloride to yield 2-chloro-N-(2,6-difluorophenyl)acetamide (a common intermediate, as seen in chlorinated analogs like Lidocaine impurities ). (ii) Amination and Salt Formation : Treat the intermediate with ethylamine under nucleophilic substitution conditions, followed by hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize byproducts like N-alkylation or over-substitution .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm the final structure using NMR and mass spectrometry.

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to verify the ethylamino group (δ ~2.6–3.1 ppm for N-CH2_2-CH3_3) and difluorophenyl ring (coupled 19^{19}F NMR for para-fluorine splitting).
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection to confirm molecular weight (theoretical m/z for [M+H]+^+: C10_{10}H12_{12}F2_2N2_2O·HCl = 262.1 + 35.5 = 297.6). Calibrate using reference standards of structurally related compounds (e.g., Lidocaine impurities) .

Q. How can impurities in the synthesized compound be identified and quantified?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC with UV detection (e.g., 254 nm) and spiking experiments with known impurities (e.g., unreacted 2-chloro-N-(2,6-difluorophenyl)acetamide or over-alkylated products).
  • Quantification : Apply a validated gradient elution method, as described for Lidocaine impurities in pharmacopeial standards, using relative retention times and calibration curves .

Advanced Research Questions

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) under each condition. Compare with stability guidelines from pharmacopeial monographs (e.g., USP Chapter 〈1150〉) .

Q. What strategies can elucidate the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation, deethylation).
  • Enzyme Inhibition Studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., CYP1A2 inhibitor α-naphthoflavone) to identify primary metabolic enzymes, as done for Lidocaine .

Q. How can the structure-activity relationship (SAR) of this compound be explored for potential pharmacological applications?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace ethylamino with isopropylamino or vary fluorine positions) and assess biological activity (e.g., receptor binding assays).
  • Computational Modeling : Perform molecular docking studies using software like AutoDock to predict interactions with target proteins (e.g., sodium channels, based on Lidocaine’s mechanism) .

Q. What crystallographic methods are suitable for characterizing the hydrochloride salt form?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Analyze unit cell parameters and hydrogen-bonding networks (e.g., Cl^- interactions with NH groups).
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .

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